molecular formula C14H14N2O3S B2968129 5-(furan-2-yl)-1-(methylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazole CAS No. 496796-39-5

5-(furan-2-yl)-1-(methylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazole

Cat. No. B2968129
CAS RN: 496796-39-5
M. Wt: 290.34
InChI Key: WCSYKXUWLAKRKD-UHFFFAOYSA-N
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Description

5-(furan-2-yl)-1-(methylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazole, also known as FMSP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. FMSP belongs to the class of pyrazoles, which are known to exhibit a wide range of biological activities.

Scientific Research Applications

Antioxidant Potential

Research by Prabakaran, Manivarman, and Bharanidharan (2021) explored the synthesis of novel chalcone derivatives, closely related to the compound of interest, demonstrating potent antioxidant properties through in vitro activities and molecular modeling studies. The synthesized compounds showed promising results in antioxidant assays, indicating their potential application in combating oxidative stress-related diseases (Prabakaran, Manivarman, & Bharanidharan, 2021).

Anti-inflammatory and Antibacterial Activities

Ravula et al. (2016) investigated a series of novel pyrazoline derivatives, showing significant in vivo anti-inflammatory and in vitro antibacterial activities. This study highlights the compound's utility in developing new therapeutic agents targeting inflammation and bacterial infections (Ravula, Babu, Manich, Rika, Chary, Ch, & Ra, 2016).

Synthesis and Structural Analysis

Zhu et al. (2011) described an efficient method for synthesizing a closely related dihydropyrazole compound from propargyl alcohol and N-sulfonylhydrazone, suggesting the compound's role in further chemical transformations and potential applications in drug development (Zhu, Wen, Yin, Hong, Lu, & Wang, 2011).

Antimicrobial Activity

Rani et al. (2015) synthesized novel pyrazoline derivatives with promising in vitro antibacterial activity against various bacterial strains. These findings underscore the potential of such compounds in addressing antibiotic resistance and developing new antimicrobial agents (Rani, Yusuf, Khan, Sahota, & Pandove, 2015).

COX-2 Inhibition and Potential Therapeutic Applications

Penning et al. (1997) explored a series of 1,5-diarylpyrazole derivatives, including sulfonamide-containing compounds similar to the compound of interest, as COX-2 inhibitors. This research paved the way for the development of celecoxib, highlighting the compound's relevance in creating new anti-inflammatory drugs (Penning, Talley, Bertenshaw, Carter, Collins, Docter, Graneto, Lee, Malecha, Miyashiro, Rogers, Rogier, Yu, AndersonGD, Burton, Cogburn, Gregory, Koboldt, Perkins, Seibert, Veenhuizen, Zhang, & Isakson, 1997).

properties

IUPAC Name

3-(furan-2-yl)-2-methylsulfonyl-5-phenyl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-20(17,18)16-13(14-8-5-9-19-14)10-12(15-16)11-6-3-2-4-7-11/h2-9,13H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCSYKXUWLAKRKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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